REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[C:12]([NH:14][C:15](=[O:25])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH:11]=[C:10]2[C:6]=1[CH:7]=[CH:8][NH:9]2)([O:3]C)=[O:2].[OH-].[K+].CO>O1CCCC1.O>[C:1]([C:5]1[CH:13]=[C:12]([NH:14][C:15](=[O:25])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH:11]=[C:10]2[C:6]=1[CH:7]=[CH:8][NH:9]2)([OH:3])=[O:2] |f:1.2|
|
Name
|
4-carbomethoxy-6-(N-decanoylamino)indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=C2C=CNC2=CC(=C1)NC(CCCCCCCCC)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=C2C=CNC2=CC(=C1)NC(CCCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |